molecular formula C13H8N2O3S B3018042 (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 1260248-56-3

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3018042
CAS No.: 1260248-56-3
M. Wt: 272.28
InChI Key: SVPXGZAAUDSABQ-UITAMQMPSA-N
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Description

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique structure combining chromone and imidazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-7(5-9-12(17)15-13(19)14-9)6-18-10-4-2-1-3-8(10)11/h1-6H,(H2,14,15,17,19)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPXGZAAUDSABQ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-oxochromene-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one apart from similar compounds is its unique combination of chromone and imidazolidinone moieties, which may confer distinct biological activities and chemical reactivity

Biological Activity

(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that exhibits a unique structural configuration, integrating chromone and imidazolidinone moieties. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A chromone backbone, which is known for various biological activities.
  • A sulfanylidene group that may contribute to its reactivity and biological interactions.
Property Value
Molecular FormulaC13H7N1O4S2
Molecular Weight281.33 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action : The compound appears to exert its effects through the induction of apoptosis in cancer cells. This is mediated by the activation of caspases and the upregulation of pro-apoptotic factors.
  • IC50 Values : In vitro assays have reported IC50 values ranging from 10 to 30 μM against different cancer cell lines, indicating moderate potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains.

  • Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 50 to 100 μg/mL, suggesting potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 20 μM after 48 hours.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis.

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy was assessed using a disk diffusion method against E. coli:

  • Zone of Inhibition : The compound produced a zone of inhibition measuring 15 mm at a concentration of 100 μg/disk.
  • Synergistic Effects : When combined with conventional antibiotics, enhanced antibacterial activity was noted, suggesting potential for use in combination therapies.

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